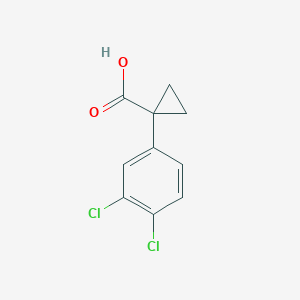1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid
CAS No.: 342386-78-1
Cat. No.: VC3766109
Molecular Formula: C10H8Cl2O2
Molecular Weight: 231.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 342386-78-1 |
|---|---|
| Molecular Formula | C10H8Cl2O2 |
| Molecular Weight | 231.07 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H8Cl2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
| Standard InChI Key | VNBCEUVYNYCYBW-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
| Canonical SMILES | C1CC1(C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Introduction
Chemical Identity and Structure
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is a white to off-white crystalline solid identified by the CAS numbers 342386-78-1 and 57642-07-6 . The compound features a three-membered cyclopropane ring with a carboxylic acid group and a 3,4-dichlorophenyl substituent attached to the same carbon atom. The IUPAC name of this compound is 1-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid .
Basic Chemical Information
The following table summarizes the key chemical identifiers and properties of the compound:
| Parameter | Value |
|---|---|
| CAS Number | 342386-78-1, 57642-07-6 |
| IUPAC Name | 1-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid |
| Molecular Formula | C₁₀H₈Cl₂O₂ |
| Molecular Weight | 231.07 g/mol |
| MFCD | MFCD00461541 |
The molecular structure consists of a cyclopropane ring with a carboxylic acid group (-COOH) and a 3,4-dichlorophenyl group attached to the same carbon atom, creating a quaternary carbon center.
Physicochemical Properties
The compound demonstrates several important physicochemical properties that contribute to its utility in chemical synthesis:
| Property | Value |
|---|---|
| LogP | 3.45 |
| Heavy atoms count | 14 |
| Rotatable bond count | 2 |
| Number of rings | 2 |
| Carbon bond saturation (Fsp3) | 0.3 |
| Polar surface area (Å) | 37 |
| Hydrogen bond acceptors | 2 |
| Hydrogen bond donors | 1 |
The LogP value of 3.45 indicates moderate lipophilicity, suggesting the compound has reasonable membrane permeability . The relatively small polar surface area of 37 Ų and the presence of both hydrogen bond donors and acceptors contribute to its potential interaction with biological systems .
Synthesis and Preparation
The synthesis of 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid typically involves complex organic reactions requiring precise control of reaction conditions to achieve high purity and yield.
Stereochemistry Considerations
For similar compounds such as 2,2-dichloro-3-(substituted phenyl)cyclopropanecarboxylic acids, stereochemistry plays a crucial role. These compounds can exist as enantiomers that may be resolved using chiral amines like (L)-leucinamide . The process typically involves:
-
Treating the racemic mixture with a chiral amine to form crystalline diastereomeric amine salts
-
Isolating the desired diastereomeric salt through selective crystallization
-
Converting the salt back to the free acid by treatment with an acid
This approach might be applicable to 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid if stereochemical purity is required for specific applications .
Applications and Uses
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid has several important applications across different fields of chemistry and pharmaceutical research.
Synthetic Building Block
The compound serves primarily as a versatile building block in organic synthesis. Its unique structure, featuring a strained cyclopropane ring and functional groups amenable to further modification, makes it valuable for constructing more complex molecules. The carboxylic acid functional group provides a reactive handle for various transformations, including:
-
Esterification and amide formation
-
Reduction to alcohols
-
Decarboxylation reactions
-
Coupling reactions with other functional groups
These transformations allow chemists to incorporate the 1-(3,4-dichlorophenyl)cyclopropyl moiety into larger molecular architectures.
Pharmaceutical Applications
Cyclopropanecarboxylic acids and their derivatives have been explored for various therapeutic applications based on their structural properties. While specific pharmacological data for 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid is limited in the available literature, related compounds have demonstrated potential in several areas:
-
Central nervous system agents
-
Anti-inflammatory compounds
-
Antimicrobial agents
-
Enzyme inhibitors
The rigid cyclopropane ring provides conformational constraints that can enhance binding specificity to biological targets, while the 3,4-dichlorophenyl group contributes to lipophilicity and potential interactions with hydrophobic binding pockets in proteins.
Agrochemical Research
The structural features of 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid also make it relevant for exploration in agrochemical development, particularly as precursors to:
-
Herbicides
-
Fungicides
-
Insecticides
-
Plant growth regulators
The halogenated aromatic ring is a common structural motif in many commercially successful agrochemicals, contributing to stability, bioavailability, and target interaction.
| Supplier | Quantity | Purity (%) | Approximate Price (USD) |
|---|---|---|---|
| BLD Pharmatech Co., Limited | 100 mg | 98 | $10 |
| BLD Pharmatech Co., Limited | 250 mg | 98 | $12 |
| BLD Pharmatech Co., Limited | 1 g | 98 | $47 |
| BLD Pharmatech Co., Limited | 5 g | 98 | $175 |
Suppliers typically offer the compound with a minimum purity of 98%, suitable for most research applications .
Related Compounds and Structural Analogs
Understanding the relationship between 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid and structurally similar compounds provides valuable context for its properties and applications.
Structural Variations
Several structural analogs of 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid exist, including:
-
1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid (CAS: 437650-06-1) - Features a five-membered ring instead of the three-membered cyclopropane ring
-
2,2-Dichloro-3-(substituted phenyl)cyclopropanecarboxylic acids - Contain additional chlorine atoms on the cyclopropane ring itself
-
Derivatives with different halogen substitution patterns on the aromatic ring
-
Esters and amides derived from the carboxylic acid functional group
These variations can significantly affect the physicochemical properties and biological activities of the compounds .
Structure-Activity Relationships
For compounds in this class, several structural features contribute to their chemical reactivity and potential biological activity:
These structure-activity relationships guide the design of new compounds with optimized properties for specific applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume